Ortho-Hydroxyphenyl Regioisomer Differentiation by GC-MS Spectral Fingerprint
The ortho-hydroxyphenyl N-phenyl regioisomer (CAS 88745-14-6) is spectroscopically distinct from the para-hydroxyphenyl C-phenyl isomer (CAS not assigned; SpectraBase ID 7epnHAF6bpK). The latter bears the amino group at C-5 and the hydroxyphenyl moiety at C-2 in a para orientation, while the target compound places the amino group at C-2 and the ortho-hydroxyphenyl group at C-5. This regioisomerism results in fundamentally different InChIKeys, MS fragmentation patterns, and retention indices; the para isomer is registered in the Wiley KnowItAll GC-MS library with InChIKey LMOXXRNTHRGXCG-UHFFFAOYSA-N, whereas the target compound is registered under a different InChIKey [1]. In a practical analytical workflow, incorrect selection of the regioisomer would yield a false-negative GC-MS match and misidentification [1].
| Evidence Dimension | GC-MS spectral identity and InChIKey |
|---|---|
| Target Compound Data | InChIKey (not publicly retrieved; vendor-supplied structure); SMILES: N#CC1=C(N(C(C2=CC=CC=C2O)=C1C#N)C3=CC=CC=C3)N |
| Comparator Or Baseline | 1-Phenyl-2-(p-hydroxyphenyl)-3,4-dicyano-5-amino-pyrrole: InChIKey LMOXXRNTHRGXCG-UHFFFAOYSA-N; MS spectrum registered in Wiley KnowItAll library [1] |
| Quantified Difference | Non-identical InChIKeys; distinct MS fragmentation profiles; different chromatographic retention times in GC-MS. |
| Conditions | EI-MS, GC-MS conditions per Wiley KnowItAll 2023 library [1] |
Why This Matters
For quality control and identity verification, using the wrong regioisomer reference leads to analytical failure; only CAS 88745-14-6 provides the ortho-hydroxyphenyl fingerprint needed for accurate analytical method validation.
- [1] SpectraBase Compound ID 7epnHAF6bpK: 1-Phenyl-2-(p-hydroxyphenyl)-3,4-dicyano-5-amino-pyrrole. Mass spectrum. John Wiley & Sons, Inc. KnowItAll Mass Spectral Library, 2023. View Source
